4-bromo-2-fluoro-N-isopropylaniline
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Overview
Description
4-Bromo-2-fluoro-N-isopropylaniline is an organic compound with the molecular formula C9H11BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and an isopropyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-isopropylaniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-fluoroaniline with isopropyl halides in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Another method involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. This method employs boron reagents and palladium catalysts to form the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-isopropylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-fluoro-N-isopropylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the bromine and isopropyl groups.
4-Bromoaniline: Similar but lacks the fluorine and isopropyl groups.
2-Fluoroaniline: Similar but lacks the bromine and isopropyl groups.
Uniqueness
4-Bromo-2-fluoro-N-isopropylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the isopropyl group attached to the nitrogen atom. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H11BrFN |
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Molecular Weight |
232.09 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11BrFN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
IVPZRZOOGKOETB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
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